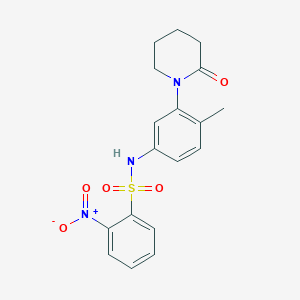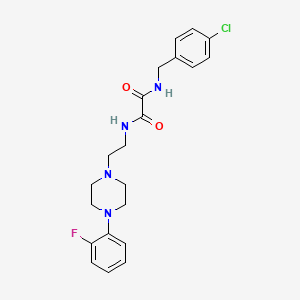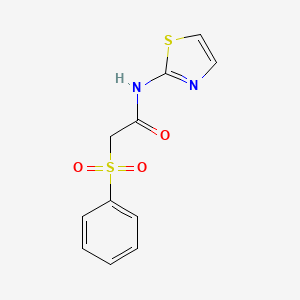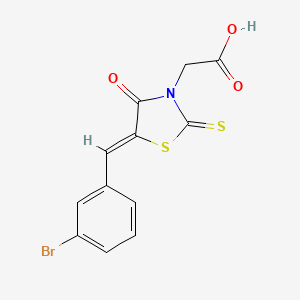![molecular formula C11H7F3N2O4 B2587923 5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one CAS No. 1807977-19-0](/img/structure/B2587923.png)
5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one” is a type of oxazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, an oxygen atom, and two carbon atoms . The trifluoromethoxy group and the phenyl group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. Attached to this ring would be an amino group (NH2), a carbonyl group (C=O), and a phenyl group with a trifluoromethoxy group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific electronic configuration of the compound .科学的研究の応用
Electrochromic Devices
Electrochromic materials: are substances that change color when an electrical charge is applied. The compound can be used to create polymers that exhibit electrochromic behavior. These polymers can display various colors from reduced to oxidized states, which is valuable for applications such as auto-dimming mirrors , smart windows , and energy storage devices . The introduction of the trifluoromethoxy unit in these polymers decreases the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing their electrochromic properties.
Anodic Materials for Electrochromic Devices
The compound serves as an excellent anodic material in electrochromic devices (ECDs). When used as an anodic film in combination with a cathodic film, it can lead to ECDs with high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability . This makes it suitable for multi-colored electrochromic polymers which are essential for modern display technologies.
Fluorinated Polyimides for Microelectronics
Fluorinated polyimides are important in the microelectronics industry due to their high thermal stability, organosolubility, and optical transparency. The compound can be used to synthesize fluorinated polyimides that exhibit excellent properties such as high tensile strength, good elongation at break, and high glass transition temperatures. These materials are potential candidates for applications in printed circuit boards , flexible displays , ultra-thin solar cells , and 5G communication devices .
Organic Synthesis and Thin Films
In organic synthesis, the compound can be used to create thin films with specific properties. These films can be tailored for various applications, including protective coatings , sensors , and optical devices . The ability to manipulate the molecular structure of the compound allows for the design of films with desired characteristics .
Advanced Engineering Plastics
The compound’s derivatives can be used to produce advanced engineering plastics like aromatic polyimides. These plastics are known for their processability and optical transparency, making them suitable for optic- and electric-field applications such as aerospace and advanced technologies .
Anticancer Research
Although not directly related to the compound , similar compounds with trifluoromethoxy phenyl groups have been studied for their anticancer properties. These studies involve synthesizing compounds and testing their anticancer activity in vitro, which could potentially lead to the development of new anticancer drugs .
特性
IUPAC Name |
5-amino-2-[4-(trifluoromethoxy)benzoyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-11(13,14)19-7-3-1-6(2-4-7)10(18)16-9(17)5-8(15)20-16/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGZBIKHPQXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C=C(O2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

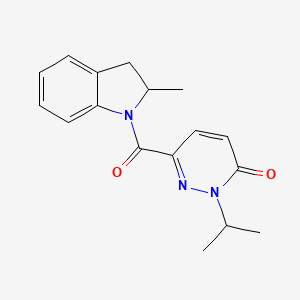
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
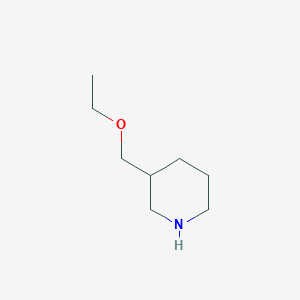
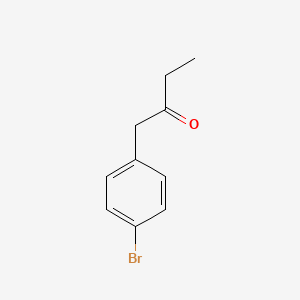
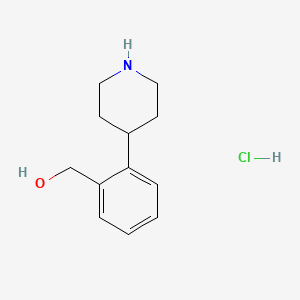
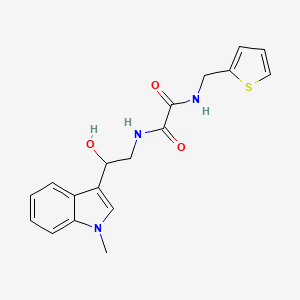
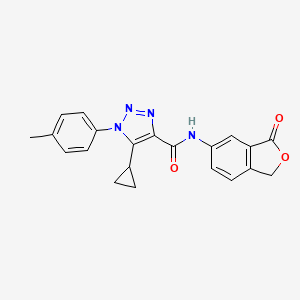

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)

